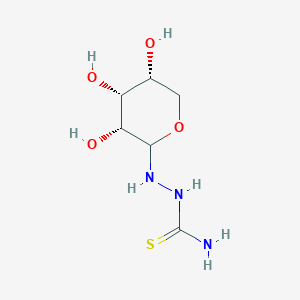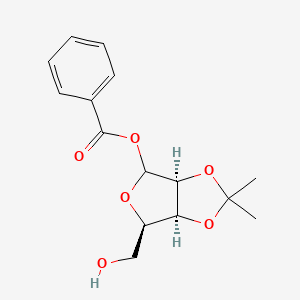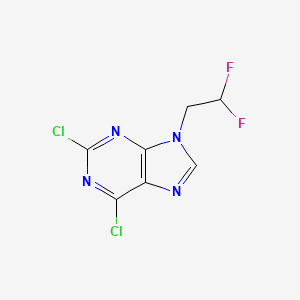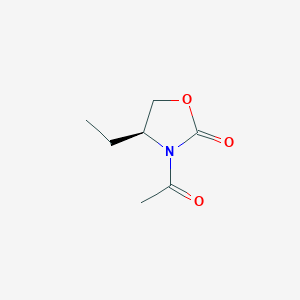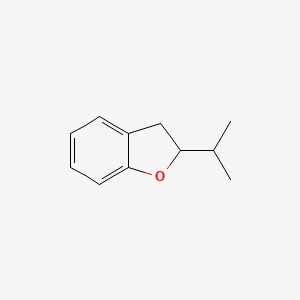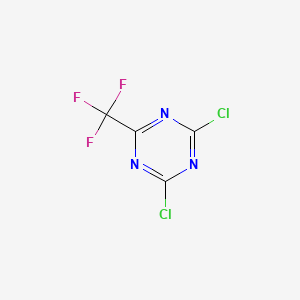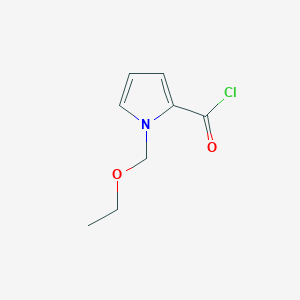
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyrrole ring and a carbonyl chloride group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thionyl chloride to form the desired carbonyl chloride derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohol derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1-(Ethoxymethyl)-1H-pyrrole-2-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective reagent in organic synthesis.
Chloromethyl 2-trimethylsilylethyl ether: Another protective reagent with similar applications.
1H-pyrrole-2-carbonyl chloride: Lacks the ethoxymethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
714957-07-0 |
|---|---|
Fórmula molecular |
C8H10ClNO2 |
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-12-6-10-5-3-4-7(10)8(9)11/h3-5H,2,6H2,1H3 |
Clave InChI |
QRMARSYYSIBGPM-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


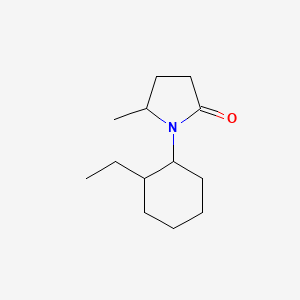
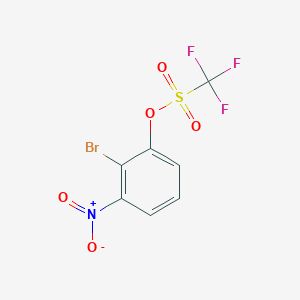
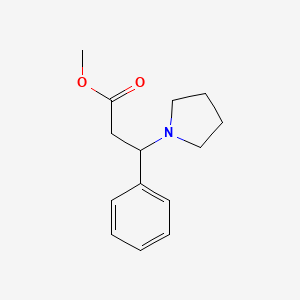
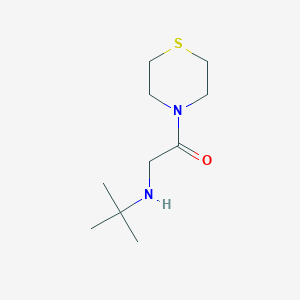
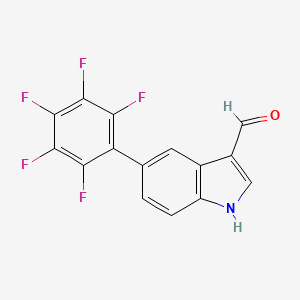
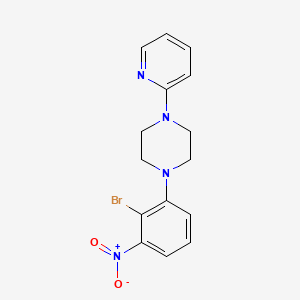
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
